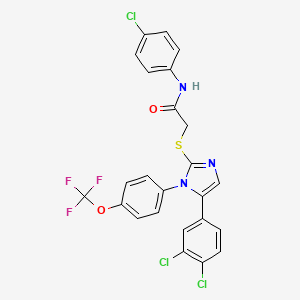

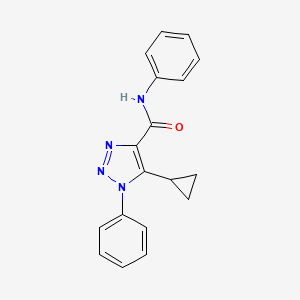

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide" is a derivative of naphthalene carboxamide, which is a class of compounds that have been extensively studied for their potential antimicrobial and anti-invasive properties. These compounds have been synthesized and characterized with various substitutions on the phenyl and naphthalene rings, aiming to explore their biological activities and structure-activity relationships .

Synthesis Analysis

The synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides involves the condensation of appropriate carboxylic acid derivatives with different amines. The process typically includes the use of microwave-assisted synthesis, which enhances the reaction rates and yields . The synthesized compounds are then characterized using techniques such as IR spectroscopy, NMR spectroscopy, and in some cases, single-crystal X-ray diffraction to confirm their structures .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Single-crystal X-ray diffraction studies have been conducted on some derivatives to determine their conformation and intramolecular interactions, such as hydrogen bonding, which can stabilize the molecule and affect its reactivity . The molecular surface analysis has also been performed to understand the steric and electronic factors contributing to the compounds' bioactivity .

Chemical Reactions Analysis

The chemical reactivity of naphthalene carboxamide derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of methoxy groups can lead to moderate photosynthetic electron transport (PET) inhibiting activity, which is a measure of the compound's ability to interfere with photosynthesis in plants . Additionally, acid-catalyzed ring-opening reactions of related compounds have been observed, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, such as lipophilicity, are important for their biological activity. These properties are often predicted using computational methods and can be correlated with experimental data such as chromatographic retention times. The lipophilicity, in particular, has been shown to have a strong correlation with PET-inhibiting activity, indicating that more lipophilic compounds may have better bioavailability and, consequently, enhanced biological effects .

科学的研究の応用

Bioactivity and Molecular Analysis

Research on methoxylated and methylated derivatives of naphthalene carboxamides has shown significant bioactivity, particularly as anti-invasive agents. A study by Michnová et al. (2019) highlighted the preparation and characterization of twenty-six such compounds, with some showing promising antibacterial activity against both standard and resistant strains of Staphylococcus aureus, Mycobacterium tuberculosis, and M. kansasii. Notably, these compounds were also investigated for their inhibitory effect on photosynthetic electron transport in spinach chloroplasts, revealing their potential impact on biological systems at the cellular level. The study also delved into the compounds' molecular structure and lipophilicity, using comparative molecular surface analysis to assess the electronic and steric factors contributing to their biological activities (Michnová et al., 2019).

Photosynthesis-Inhibiting Activity

Another aspect of research on N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide derivatives focuses on their ability to inhibit photosynthetic electron transport (PET) in plants. Kos et al. (2021) prepared a set of compounds disubstituted on the anilide ring, demonstrating that certain derivatives effectively inhibit PET in spinach chloroplasts. This activity is crucial for understanding the potential herbicidal applications of these compounds, offering insights into their mechanism of action and the importance of substituent positioning and lipophilicity (Kos et al., 2021).

Synthesis and Biological Evaluation

Further research by Goněc et al. (2015) on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid showcased their synthesis and primary in vitro screening against various bacterial and mycobacterial strains. Some compounds exhibited antibacterial and antimycobacterial activity comparable or superior to standard treatments like ampicillin and rifampicin. This study underscores the potential of these derivatives in developing new antimicrobial agents (Goněc et al., 2015).

Semiconductor Applications

Exploring the applications beyond bioactivity, Rashid (2018) synthesized polyamides using a new diphenylamine di-acid monomer derived from methoxynaphthalene, aiming at semiconductor applications. The synthesized polyamides exhibited high solubility, strong photoluminescence, and promising properties for use as semiconductors, highlighting the versatility of naphthalene carboxamide derivatives in material science (Rashid, 2018).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

Similar compounds have been associated with various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of xenobiotics, including absorption, distribution, metabolism, and excretion, play a crucial role in determining their bioavailability and overall effect on the body .

Result of Action

Compounds with similar structures have been known to exhibit various pharmacological effects .

Action Environment

The action, efficacy, and stability of N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other molecules, and specific conditions within the body .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-7-12-5-3-2-4-11(12)6-16(17)18(22)21-15-9-13(19)8-14(20)10-15/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCIXQRGUYRGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)